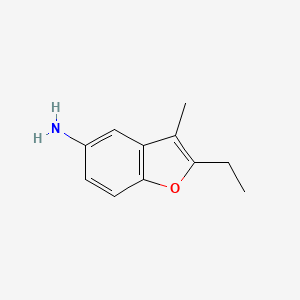

2-Ethyl-3-methyl-1-benzofuran-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Ethyl-3-methyl-1-benzofuran-5-amine” is a chemical compound with the molecular formula C11H13NO . It is used in proteomics research .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods. One approach involves the cyclization of ortho-hydroxystilbenes . Another method uses a cocatalysis system (PdI2-thiourea and CBr4) for a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes .Molecular Structure Analysis

The molecular structure of “2-Ethyl-3-methyl-1-benzofuran-5-amine” is represented by the InChI code: 1S/C11H13NO/c1-3-10-7(2)9-6-8(12)4-5-11(9)13-10/h4-6H,3,12H2,1-2H3 . The molecular weight is 175.23 .Chemical Reactions Analysis

Benzofuran derivatives, including “2-Ethyl-3-methyl-1-benzofuran-5-amine”, can undergo various chemical reactions. For instance, the 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Physical And Chemical Properties Analysis

“2-Ethyl-3-methyl-1-benzofuran-5-amine” is a solid at room temperature . Its molecular weight is 175.23, and its molecular formula is C11H13NO .Scientific Research Applications

Total Synthesis of Natural Products

Benzofuran rings, such as those found in 2-Ethyl-3-methyl-1-benzofuran-5-amine, are key components in the total synthesis of natural products . These compounds have complex structures and exhibit various biological activities, attracting much attention from synthetic organic chemists .

Anticancer Activity

Benzofuran derivatives, including 2-Ethyl-3-methyl-1-benzofuran-5-amine, have shown potential anticancer activity . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Structure-Activity Relationship Studies

The structure-activity relationship of benzofuran derivatives is a significant area of research. Evaluating the chemical structure of these compounds can guide medicinal chemists in designing new drugs for cancer therapy .

Anti-Hepatitis C Virus Activity

Novel macrocyclic benzofuran compounds have been discovered to have anti-hepatitis C virus activity . These compounds are expected to be effective therapeutic drugs for hepatitis C disease .

Development of Promising Compounds

The development of promising compounds with target therapy potentials and little side effects is a main goal of medical researchers . Literature has shown that some substituted benzofurans have dramatic anticancer activities .

Biological and Pharmacological Activities

Derivatives of benzofurans demonstrate a wide range of biological and pharmacological activities, including anticancer properties . These compounds hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .

Future Directions

Mechanism of Action

Target of Action

Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities , suggesting that they may interact with multiple targets.

Mode of Action

Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects , indicating that they may interact with cellular targets to inhibit cell proliferation.

Biochemical Pathways

Benzofuran derivatives have been shown to have dramatic anticancer activities , suggesting that they may affect pathways related to cell growth and proliferation.

Pharmacokinetics

Its molecular weight of 17523 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects , suggesting that they may lead to a decrease in cell proliferation.

properties

IUPAC Name |

2-ethyl-3-methyl-1-benzofuran-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-10-7(2)9-6-8(12)4-5-11(9)13-10/h4-6H,3,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLMPRDYQYURGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(O1)C=CC(=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-3-methyl-1-benzofuran-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292970.png)

![5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292971.png)

![4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1292972.png)

![{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B1292975.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1292976.png)

![[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292979.png)

![3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292984.png)